molecular formula C14H10FN3O2S B2366981 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide CAS No. 1286702-44-0

1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide

Cat. No. B2366981
CAS RN: 1286702-44-0
M. Wt: 303.31
InChI Key: YGMIYKVHIKXGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H10FN3O2S and its molecular weight is 303.31. The purity is usually 95%.
The exact mass of the compound 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticholinesterase Activity

One study explored the synthesis and evaluation of a series of piperidine derivatives, including those related to "1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide," for their anti-acetylcholinesterase (anti-AChE) activity. These derivatives showed promising results as potent inhibitors of acetylcholinesterase, suggesting potential applications in the treatment of conditions like Alzheimer's disease where AChE inhibition is beneficial (Sugimoto et al., 1990).

Antitumor and Antimicrobial Activities

Another aspect of research has been the synthesis and evaluation of isoquinoline derivatives for their antitumor and antimicrobial activities. For instance, derivatives synthesized from similar compounds have shown significant antineoplastic activity against leukemia in mice models (Liu et al., 1995). This suggests the potential of these compounds in developing new anticancer therapies.

Chemical Synthesis and Characterization

Research has also focused on the chemical synthesis and characterization of complex molecules incorporating the core structure similar to "1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide." These studies contribute to the understanding of the chemical properties and synthesis pathways of such compounds, laying the groundwork for further pharmaceutical applications (Awad et al., 2002).

Inhibitory Effects on Enzymatic Activities

Additionally, the inhibitory effects of similar compounds on various enzymes have been investigated, providing insights into their potential therapeutic uses. For example, certain derivatives have been found to exhibit potent inhibitory activity against enzymes like ribonucleotide reductase, which is crucial for DNA synthesis in rapidly proliferating cells, suggesting their use in cancer therapy (Liu et al., 1996).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-10-3-1-2-4-11(10)16-12(19)7-13-17-18-14(20-13)9-5-6-21-8-9/h1-6,8H,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMIYKVHIKXGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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